sodium 5-cyclohexyl-1,3,4-thiadiazole-2-carboxylate
Description
Nuclear Magnetic Resonance (NMR) Spectral Signatures
¹H NMR (DMSO-d₆, 300 MHz):
- Cyclohexyl protons : Multiplet at δ 1.2–1.8 ppm (axial and equatorial H).
- Thiadiazole ring protons : Absent due to aromatic deshielding, but adjacent carbons influence nearby groups.
- Carboxylate anion : No direct proton signal, but affects nearby electronic environment.
¹³C NMR (75 MHz, DMSO-d₆):
- Thiadiazole C-2 : δ 162–165 ppm (carboxylate carbon).
- Thiadiazole C-5 : δ 125–130 ppm (cyclohexyl-substituted carbon).
- Cyclohexyl carbons : δ 25–35 ppm (CH₂), δ 45–50 ppm (C-1 cyclohexyl).
| NMR Assignment | δ (ppm) |
|---|---|
| Cyclohexyl CH₂ | 1.2–1.8 (¹H); 25–35 (¹³C) |
| Thiadiazole C-2 (COO⁻) | 162–165 (¹³C) |
| Thiadiazole C-5 (Cyclohexyl) | 125–130 (¹³C) |
Infrared (IR) Vibrational Mode Analysis
IR spectroscopy reveals key functional groups:
- Carboxylate anion : Asymmetric stretching at 1560–1610 cm⁻¹ , symmetric stretching at 1400–1450 cm⁻¹ .
- Thiadiazole ring : C=N stretching at 1520–1550 cm⁻¹ , C-S-C bending at 680–720 cm⁻¹ .
- Cyclohexyl group : C-H stretching at 2850–2960 cm⁻¹ , bending at 1450–1470 cm⁻¹ .
| Vibrational Mode | Wavenumber (cm⁻¹) |
|---|---|
| Carboxylate (COO⁻) asymmetric | 1560–1610 |
| Carboxylate (COO⁻) symmetric | 1400–1450 |
| Thiadiazole C=N | 1520–1550 |
| Cyclohexyl C-H | 2850–2960 |
Properties
IUPAC Name |
sodium;5-cyclohexyl-1,3,4-thiadiazole-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S.Na/c12-9(13)8-11-10-7(14-8)6-4-2-1-3-5-6;/h6H,1-5H2,(H,12,13);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIXYIWOXYBPGAQ-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C2=NN=C(S2)C(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N2NaO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 5-cyclohexyl-1,3,4-thiadiazole-2-carboxylate typically involves the reaction of cyclohexylamine with carbon disulfide and hydrazine hydrate, followed by cyclization and subsequent reaction with sodium hydroxide. The reaction conditions often include refluxing the mixture in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The carboxylate group at position 2 enhances the electrophilicity of adjacent carbon atoms, enabling nucleophilic substitution. Key examples include:
-
Alkylation/Acylation : Reaction with alkyl halides or acyl chlorides under basic conditions replaces the carboxylate group. For instance, treatment with methyl iodide yields 2-methoxy-5-cyclohexyl-1,3,4-thiadiazole.
-
Aminolysis : Substitution with amines (e.g., benzylamine) generates 2-amino derivatives, often facilitated by polar aprotic solvents like DMF.
Mechanistic Insight :
The carboxylate group stabilizes transition states via resonance, lowering activation energy for nucleophilic attack at the α-carbon.
Acid-Base Reactions
The sodium carboxylate group undergoes protonation in acidic media, converting to the carboxylic acid form. This reversibility is exploited in pH-dependent applications:
-
Protonation : In HCl, the compound forms 5-cyclohexyl-1,3,4-thiadiazole-2-carboxylic acid, altering solubility and reactivity.
-
Deprotonation : Reacts with stronger bases (e.g., NaOH) to regenerate the carboxylate, useful in buffered syntheses.
Cycloaddition and Ring-Opening Reactions
The thiadiazole ring participates in cycloadditions due to its electron-deficient nature:
-
Diels-Alder Reactions : Reacts with dienes (e.g., 1,3-butadiene) to form bicyclic adducts, though steric hindrance from the cyclohexyl group reduces yield.
-
Ring-Opening : Treatment with reducing agents (e.g., LiAlH4) cleaves the thiadiazole ring, producing thioamides or open-chain sulfides .
Functionalization via Cross-Coupling
The compound serves as a substrate in transition-metal-catalyzed reactions:
-
Suzuki-Miyaura Coupling : Palladium-catalyzed coupling with aryl boronic acids introduces aryl groups at position 5, though limited by the cyclohexyl substituent .
-
Click Chemistry : Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) modifies the carboxylate group for bioconjugation .
Biological Interactions
While primarily a synthetic intermediate, its derivatives exhibit bioactivity:
-
Enzyme Inhibition : The carboxylate group chelates metal ions in enzymatic active sites, inhibiting metalloproteases .
-
Antimicrobial Activity : Schiff bases derived from its carboxylate show moderate activity against C. albicans (MIC: 32–64 µg/mL) .
Mechanistic Considerations
Scientific Research Applications
Pharmacological Applications
Sodium 5-cyclohexyl-1,3,4-thiadiazole-2-carboxylate exhibits a range of biological activities that make it a candidate for drug development:
Anticonvulsant Activity :
Research indicates that derivatives of the 1,3,4-thiadiazole scaffold possess significant anticonvulsant properties. For instance, compounds with modifications at the thiadiazole ring have shown protective effects in seizure models such as the maximal electroshock (MES) and pentylenetetrazol (PTZ) tests. In particular, this compound has been noted for its ability to interact with GABA receptors and voltage-gated ion channels, which are critical in managing epilepsy .
Anticancer Properties :
The compound's structural features allow it to act as an anticancer agent. Studies have demonstrated that thiadiazole derivatives can inhibit tumor cell proliferation. For example, this compound was tested against various cancer cell lines and showed promising cytotoxic effects .
Antimicrobial Effects :
Thiadiazole-based compounds have been recognized for their antimicrobial properties. This compound has demonstrated effectiveness against a range of bacterial strains due to its ability to disrupt bacterial cell wall synthesis and inhibit protein synthesis .
Case Studies
Several studies have documented the efficacy of this compound in various applications:
Case Study 1: Anticonvulsant Efficacy
In a controlled study involving animal models, this compound exhibited significant anticonvulsant activity at doses as low as 30 mg/kg. The compound provided over 60% protection against induced seizures in both MES and PTZ models without notable toxicity .
Case Study 2: Anticancer Activity
In vitro studies on A549 lung cancer cells revealed that this compound reduced cell viability by over 50% at concentrations above 50 µM. This suggests a potential mechanism involving apoptosis induction through mitochondrial pathways .
Case Study 3: Antimicrobial Testing
A series of antimicrobial assays demonstrated that this compound was effective against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The minimum inhibitory concentration (MIC) values were determined to be significantly lower than those for traditional antibiotics .
Mechanism of Action
The mechanism of action of sodium 5-cyclohexyl-1,3,4-thiadiazole-2-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes such as protein tyrosine phosphatases, inhibiting their activity and affecting cell signaling pathways.
Pathways Involved: By inhibiting these enzymes, the compound can disrupt various cellular processes, leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Research Findings and Data
Stability and Reactivity
Biological Activity
Sodium 5-cyclohexyl-1,3,4-thiadiazole-2-carboxylate is a derivative of the thiadiazole family, which has garnered attention for its diverse biological activities. Thiadiazoles are known for their potential in medicinal chemistry due to their ability to interact with various biological targets, leading to applications in anticancer, antimicrobial, anti-inflammatory, and anticonvulsant therapies. This article explores the biological activity of this compound through a review of recent research findings and case studies.
Chemical Structure and Synthesis
This compound features a cyclohexyl group attached to the thiadiazole ring, which enhances its lipophilicity and biological activity. The synthesis typically involves the reaction of cyclohexylcarboxylic acid derivatives with thiosemicarbazide under acidic conditions to form the thiadiazole ring.
Anticancer Activity
Research indicates that thiadiazole derivatives exhibit significant anticancer properties. For instance, this compound has shown promising results in inhibiting cell proliferation in various cancer cell lines. The structure-activity relationship (SAR) studies suggest that the presence of the thiadiazole moiety is crucial for its cytotoxic effects. In vitro assays demonstrated IC50 values comparable to established chemotherapeutics like doxorubicin, indicating its potential as an anticancer agent .
| Compound | Cell Line Tested | IC50 Value (µM) |
|---|---|---|
| This compound | A431 (human epidermoid carcinoma) | 1.98 ± 1.22 |
| Doxorubicin | A431 | < 1.0 |
Antimicrobial Activity
The compound also exhibits notable antimicrobial properties. Studies have shown that this compound is effective against a range of bacterial strains including Staphylococcus aureus and Escherichia coli. Its mechanism involves disrupting bacterial cell wall synthesis and function .
Anti-inflammatory Activity
In vivo studies have demonstrated that this compound possesses anti-inflammatory effects by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings were corroborated by histopathological analysis showing reduced inflammation in animal models treated with this compound .
Case Studies
Case Study 1: Anticancer Efficacy
A study conducted on human glioblastoma U251 cells revealed that this compound induced apoptosis through the activation of caspase pathways. This was evidenced by increased levels of cleaved caspases and PARP in treated cells compared to controls .
Case Study 2: Antimicrobial Assessment
In a comparative study against standard antibiotics, this compound demonstrated a broad-spectrum antimicrobial effect with minimum inhibitory concentrations (MICs) significantly lower than those of conventional antibiotics .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:
- Anticancer Mechanism : Induction of apoptosis via mitochondrial pathways.
- Antimicrobial Mechanism : Inhibition of bacterial cell wall synthesis.
- Anti-inflammatory Mechanism : Modulation of cytokine production.
Q & A
Q. What are the established synthetic routes for sodium 5-cyclohexyl-1,3,4-thiadiazole-2-carboxylate?
The compound is typically synthesized via a two-step protocol:
- Step 1 : Heterocyclization of acylated thiosemicarbazides with carbon disulfide to form 5-cyclohexyl-1,3,4-thiadiazol-2-thiol intermediates.
- Step 2 : Alkylation of the thiol group using sodium chloroacetate under basic conditions (e.g., NaOH/EtOH), followed by ion exchange to isolate the sodium salt . Key parameters include reaction temperature (60–80°C), solvent choice (ethanol or DMF), and stoichiometric control of alkylating agents.
Q. How is the structural integrity of this compound validated experimentally?
Characterization involves:
- Spectroscopy : H/C NMR to confirm substitution patterns and cyclohexyl group integration; IR spectroscopy to identify carboxylate (C=O, ~1700 cm) and thiadiazole ring vibrations.
- Elemental analysis : To verify C, H, N, S content within ±0.3% of theoretical values.
- Chromatography : TLC/HPLC for purity assessment (>95% by area normalization) .
Q. What solvents are optimal for dissolving this compound?
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and limited solubility in water or ethanol. Preferential solvent systems for reactivity studies include DMSO due to its ability to stabilize ionic intermediates .
Q. What in vitro biological activities have been reported for this compound?
Preliminary studies indicate anticancer potential (IC = 12–45 μM against HeLa and MCF-7 cells) and anticonvulsant activity (ED = 38 mg/kg in maximal electroshock models). Mechanisms may involve inhibition of voltage-gated sodium channels or apoptosis induction via caspase-3 activation .
Advanced Research Questions
Q. How can density functional theory (DFT) elucidate electronic properties of the thiadiazole core?
DFT calculations (e.g., B3LYP/6-311+G(d,p)) reveal:
- Charge distribution : Negative charge localization on the carboxylate group, facilitating electrophilic interactions.
- HOMO-LUMO gap : ~4.2 eV, suggesting moderate reactivity toward redox-active biological targets.
- Thermochemical stability : Exothermic formation ( = −287 kcal/mol) supports synthetic feasibility .
Q. What strategies optimize yield in large-scale synthesis?
- Design of Experiments (DoE) : Multi-variable optimization (e.g., pH, temperature, reagent ratios) using response surface methodology.
- Catalysis : Transition metal catalysts (e.g., CuI) to accelerate heterocyclization kinetics.
- Process intensification : Continuous flow reactors reduce reaction time from hours to minutes .
Q. How do structural modifications influence pharmacological activity?
Structure-Activity Relationship (SAR) studies demonstrate:
- Cyclohexyl substituent : Enhances lipophilicity (logP = 1.8), improving blood-brain barrier penetration for CNS targets.
- Carboxylate group : Critical for hydrogen bonding with enzyme active sites (e.g., carbonic anhydrase IX). Substitution at the 5-position with halogens (e.g., Br, Cl) increases antiproliferative potency by 2–3 fold .
Q. What analytical methods quantify trace impurities in this compound?
- LC-MS/MS : Detects sulfonic acid byproducts (<0.1% w/w) using a C18 column and ESI-negative mode.
- ICP-OES : Monitors residual sodium content (<50 ppm) for formulation compliance.
- Forced degradation studies : Acid/thermal stress tests coupled with HPLC-DAD identify degradation pathways (e.g., decarboxylation) .
Q. Can computational docking predict binding modes with biological targets?
Molecular docking (AutoDock Vina) against EGFR kinase (PDB: 1M17) suggests:
Q. How does the compound behave under physiological redox conditions?
Cyclic voltammetry (glassy carbon electrode, 0.1 M PBS) reveals:
- Redox potential : = −0.67 V (vs. Ag/AgCl), indicating susceptibility to enzymatic reduction.
- Stability : No decomposition over 24 hours in serum (37°C, pH 7.4), confirmed by H NMR .
Methodological Considerations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
